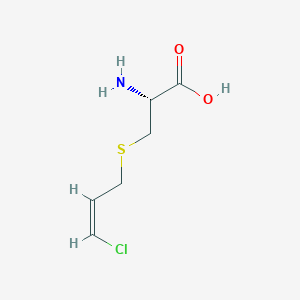

S-(3-Chloro-2-propenyl)cysteine

Beschreibung

Eigenschaften

CAS-Nummer |

138876-21-8 |

|---|---|

Molekularformel |

C10H12ClNO2 |

Molekulargewicht |

195.67 g/mol |

IUPAC-Name |

(2R)-2-amino-3-[(Z)-3-chloroprop-2-enyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C6H10ClNO2S/c7-2-1-3-11-4-5(8)6(9)10/h1-2,5H,3-4,8H2,(H,9,10)/b2-1-/t5-/m0/s1 |

InChI-Schlüssel |

RUBNRLJEHIJVHG-ZONQLWFESA-N |

SMILES |

C(C=CCl)SCC(C(=O)O)N |

Isomerische SMILES |

C(/C=C\Cl)SC[C@@H](C(=O)O)N |

Kanonische SMILES |

C(C=CCl)SCC(C(=O)O)N |

Synonyme |

S-(3-chloro-2-propenyl)cysteine |

Herkunft des Produkts |

United States |

Nomenclature and Stereochemical Considerations of S 3 Chloro 2 Propenyl Cysteine and Its N Acetylated Derivatives

Standardized IUPAC Nomenclature and Common Academic Synonyms of S-(3-Chloro-2-propenyl)cysteine

The compound this compound is a derivative of the amino acid L-cysteine. In this molecule, the hydrogen atom of the thiol group is substituted with a 3-chloro-2-propenyl group. According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (2R)-2-amino-3-[(3-chloro-2-propen-1-yl)sulfanyl]propanoic acid. pressbooks.pubiupac.orgcas.org The name clearly indicates the L-configuration of the cysteine backbone with the '(2R)' descriptor, the amino and propanoic acid functions, and the precise location and structure of the sulfur-linked substituent. The term "sulfanyl" is used in IUPAC substitutive nomenclature to denote the -S- linkage.

In scientific literature and chemical databases, several synonyms are used to refer to this compound, reflecting both common naming conventions and database-specific identifiers.

Table 1: Nomenclature and Synonyms for this compound

| Type | Name |

|---|---|

| IUPAC Name | (2R)-2-amino-3-[(3-chloro-2-propen-1-yl)sulfanyl]propanoic acid |

| Common Name | This compound |

| Systematic Name | S-(3-chloroprop-2-en-1-yl)-L-cysteine |

Structural Characterization of N-Acetyl-S-(3-chloro-2-propenyl)-L-cysteine

N-Acetyl-S-(3-chloro-2-propenyl)-L-cysteine is the N-acetylated derivative of this compound. This modification involves the addition of an acetyl group (CH₃CO-) to the nitrogen atom of the amino group of the cysteine moiety. This derivative is classified as a mercapturic acid. nih.govtandfonline.com

Mercapturic acids are the final products of the mercapturic acid pathway, a critical detoxification route in biological systems. tandfonline.com This pathway begins with the conjugation of electrophilic compounds to glutathione (B108866), followed by enzymatic degradation to the corresponding cysteine conjugate, which is then N-acetylated to form the mercapturic acid. tandfonline.comindustrialchemicals.gov.auindustrialchemicals.gov.au The resulting N-acetylated compound is typically more water-soluble and readily excreted in urine. The formation of N-acetyl-S-(alkenyl)cysteine conjugates is a well-documented metabolic fate for various xenobiotics. industrialchemicals.gov.auindustrialchemicals.gov.auwho.int

Analysis of Cis and Trans Stereoisomers and their Configurations

The presence of a double bond in the 3-chloro-2-propenyl group of this compound gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis (Z) and trans (E). These isomers differ in the spatial arrangement of the atoms across the carbon-carbon double bond.

trans-(E)-S-(3-Chloro-2-propenyl)-L-cysteine: In this isomer, the chlorine atom and the CH₂-S-cysteine group are on opposite sides of the double bond. The CAS Registry Number for the N-acetylated trans isomer, N-acetyl-S-(3-chloro-2-propenyl)-L-cysteine, (E)-, is 84381-67-9. parchem.com

cis-(Z)-S-(3-Chloro-2-propenyl)-L-cysteine: In this isomer, the chlorine atom and the CH₂-S-cysteine group are on the same side of the double bond.

Research has shown that the stereochemistry of these conjugates can significantly influence their biological processing. Studies involving the metabolism of cis- and trans-1,3-dichloropropene have demonstrated that the resulting cysteine S-conjugates are handled differently by enzymes. nih.gov For instance, flavin-containing monooxygenase, an enzyme involved in S-oxygenation, exhibits considerable stereoselectivity, with a preference for cis cysteine S-conjugates as substrates. nih.gov This differential handling highlights the importance of stereochemical configuration in the metabolic fate of these compounds. The isomerization between cis and trans forms of related S-propenyl-L-cysteine compounds has also been investigated, suggesting that such transformations can occur under certain conditions. tandfonline.com

Table 2: Stereoisomers of this compound

| Isomer | Configuration | Description |

|---|---|---|

| trans | E (Entgegen) | The higher priority groups (Cl and CH₂-S-R) are on opposite sides of the C=C double bond. |

| cis | Z (Zusammen) | The higher priority groups (Cl and CH₂-S-R) are on the same side of the C=C double bond. |

Relationship to Other S-Alk(en)ylcysteine Conjugates in Biological Systems

This compound belongs to a broad class of compounds known as S-alk(en)ylcysteine conjugates, which are found in various biological contexts, from metabolic byproducts to natural products in plants. nih.gov

These conjugates are structurally related to naturally occurring sulfur compounds found in plants of the Allium genus, such as garlic (Allium sativum) and onions (Allium cepa). nih.govresearchgate.net Key examples include S-allyl-L-cysteine (SAC) in garlic and S-1-propenyl-L-cysteine (S1PC) in onions. science.govnih.gov These natural compounds serve as precursors to the characteristic flavor and aroma molecules of these plants. nih.govresearchgate.net Like this compound, these S-alk(en)ylcysteine derivatives can also be metabolized through N-acetylation and S-oxidation. science.govscience.gov

The biosynthesis of many S-alk(en)ylcysteine sulfoxides in Allium is proposed to start from glutathione. nih.gov This parallels the formation of xenobiotic-derived cysteine conjugates, which are formed via the mercapturic acid pathway that begins with glutathione conjugation. tandfonline.com Therefore, this compound and its N-acetylated form represent xenobiotic analogs to a class of naturally occurring plant compounds and share common metabolic transformation pathways. tandfonline.comscience.gov

Synthetic Methodologies and Chemical Derivatization of S 3 Chloro 2 Propenyl Cysteine

Laboratory Synthesis Approaches for S-(3-Chloro-2-propenyl)cysteine and Analogues

The laboratory synthesis of this compound typically involves the reaction of L-cysteine with a suitable chlorinated propene derivative. A common strategy is the nucleophilic substitution reaction where the thiol group of cysteine attacks the electrophilic carbon of the chloropropenyl compound.

A general synthetic route involves the reaction of L-cysteine with 1,3-dichloropropene (B49464) in a basic medium. The basic conditions deprotonate the thiol group of cysteine, forming a thiolate anion, which is a potent nucleophile. This thiolate then displaces a chlorine atom from 1,3-dichloropropene. The reaction can yield a mixture of (E) and (Z) isomers of this compound. The specific isomer of 1,3-dichloropropene used ((E)- or (Z)-1,3-dichloropropene) can influence the isomeric composition of the product. nih.govwikipedia.org

Analogous syntheses have been reported for similar compounds. For instance, the synthesis of S-2-fluoro-2-propenyl-L-cysteine involves the reaction of L-cysteine with 3-chloro-2-fluoroprop-1-ene (B1605417) in aqueous ammonia (B1221849) at 0°C. mdpi.comresearchgate.net This suggests that similar conditions could be applied for the synthesis of the chloro-analogue. Another approach utilizes 3-chloro-L-alanine hydrochloride as a starting material, which can be coupled with a suitable thiol. koreascience.kr For example, trans-S-1-propenyl-L-cysteine sulfoxide (B87167) has been synthesized by coupling a propenyl thiol intermediate with 3-chloro-L-alanine hydrochloride. koreascience.krnih.gov

The reaction between L-cysteine and 3,3-dichloro-1-propene is another potential route. uni.lunist.gov This reaction would likely proceed via an initial nucleophilic attack by the cysteine thiolate on the C-3 carbon, followed by potential elimination or further reactions depending on the conditions.

Table 1: Examples of Reagents for Synthesis of S-(alkenyl)cysteine Analogues

| Starting Material 1 | Starting Material 2 | Product Analogue | Reference |

|---|---|---|---|

| L-cysteine | 3-chloro-2-fluoroprop-1-ene | S-2-fluoro-2-propenyl-L-cysteine | mdpi.comresearchgate.net |

| 3-chloro-L-alanine hydrochloride | (E)-1-(benzylthio)-1-propene | trans-S-1-propenyl-L-cysteine | nih.gov |

| L-cysteine | (E)-1-bromoprop-1-ene | trans-S-1-propenyl-L-cysteine | nih.gov |

Chemical Derivatization Strategies for N-Acetylated Forms

The N-acetylated form of this compound, also known as its mercapturic acid, is a key metabolite in biological systems. tandfonline.com Derivatization to this form can be achieved through both chemical and enzymatic methods.

Enzymatic N-Acetylation: In biological systems, the N-acetylation of cysteine S-conjugates is catalyzed by cysteine S-conjugate N-acetyltransferase (NAcT), now identified as N-acetyltransferase 8 (NAT8). nih.govnih.gov This enzyme, primarily located in the kidney and liver, transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of the cysteine conjugate. nih.govpsu.eduresearchgate.net Studies using porcine kidney microsomes have shown that a range of haloalkene-derived cysteine S-conjugates can serve as substrates for NAcT. nih.govpsu.edu The kinetic parameters (Km and Vmax) for the N-acetylation of various S-haloalkenyl cysteine S-conjugates have been determined, indicating that the enzyme can accommodate substrates with different structures. nih.gov While specific data for this compound is not detailed, the general activity of NAcT on haloalkenyl cysteine S-conjugates suggests it would be a substrate.

Chemical N-Acetylation: Chemical synthesis of N-acetyl-S-(alkenyl)cysteines can be performed using various methods. A straightforward approach involves the direct acetylation of this compound using acetic anhydride (B1165640) in a suitable solvent.

Another synthetic strategy involves reacting a protected and activated alanine (B10760859) derivative with the desired thiol. For instance, N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester was synthesized by reacting 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester. nih.gov This methodology could be adapted for the synthesis of N-acetyl-S-(3-chloro-2-propenyl)cysteine by using 3-chloro-2-propenylthiol as the nucleophile.

General methods for the preparation of N-acetyl cysteine esters, which can be precursors, often involve treating N-acetyl-L-cysteine with an alcohol in the presence of an acid catalyst, followed by neutralization. google.com The resulting ester can then be further modified.

Stereoselective Synthesis of Defined this compound Isomers

The presence of a double bond in the propenyl chain and a chiral center at the alpha-carbon of cysteine means that this compound can exist as multiple stereoisomers (E/Z isomers of the double bond and R/S isomers at the alpha-carbon). The biological activity of these isomers can differ significantly, making their stereoselective synthesis a critical area of research.

Controlling the Cysteine Stereocenter: To maintain the natural L-configuration (S-configuration) of the cysteine moiety, L-cysteine is typically used as the starting material. The reaction conditions for S-alkenylation are generally mild enough to avoid racemization at the alpha-carbon. doi.org

Controlling the Double Bond Geometry (E/Z Isomerism): The stereochemistry of the double bond in the final product is often determined by the stereochemistry of the starting chloropropene reagent. For example, to synthesize the (E)-isomer of this compound, one would ideally start with (E)-1,3-dichloropropene. nih.gov Palladium-catalyzed coupling reactions have been successfully used for the stereoselective synthesis of trans-S-1-propenyl-L-cysteine from (E)-1-bromoprop-1-ene, suggesting a potential strategy for the chloro-analogue. nih.gov

Another approach involves the allylic rearrangement of related compounds. For example, a mild triethylamine-catalyzed 1,3-hydrogen migration of certain unconjugated intermediates can lead to the stereoselective formation of (E)-α,β-unsaturated esters. rsc.org While not directly applied to this compound, this principle of controlled isomerization could be explored.

Furthermore, methods for the stereoselective synthesis of divinyl selenides have been developed using the electrophilic addition of selenium dihalides to alkynes, which proceeds with high regio- and stereoselectivity. mdpi.com This highlights the potential for using electrophilic addition reactions to control the stereochemistry of the double bond in related alkenyl-chalcogen compounds.

Table 2: Summary of Synthetic Strategies

| Target | Synthetic Approach | Key Reagents/Enzymes | Outcome |

|---|---|---|---|

| This compound | Nucleophilic Substitution | L-cysteine, 1,3-dichloropropene | Mixture of (E) and (Z) isomers |

| N-Acetyl-S-(3-Chloro-2-propenyl)cysteine | Enzymatic N-Acetylation | This compound, Acetyl-CoA, NAcT (NAT8) | N-acetylated product |

| N-Acetyl-S-(3-Chloro-2-propenyl)cysteine | Chemical N-Acetylation | This compound, Acetic anhydride | N-acetylated product |

| (E)-S-(3-Chloro-2-propenyl)cysteine | Stereoselective Nucleophilic Substitution | L-cysteine, (E)-1,3-dichloropropene | (E)-isomer enriched product |

Compound Names

Metabolic Pathways and Biotransformation of S 3 Chloro 2 Propenyl Cysteine Conjugates

Involvement in the Mercapturic Acid Pathway

The mercapturic acid pathway is a multi-step enzymatic process designed to convert lipophilic xenobiotics into more water-soluble compounds that can be readily excreted from the body. S-(3-Chloro-2-propenyl)cysteine is a key intermediate in this pathway, which culminates in the formation of a mercapturic acid.

Glutathione (B108866) Conjugation as an Initial Biotransformation Step

The metabolic journey begins with the conjugation of the precursor chloropropene compound with glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). This initial step is a critical detoxification reaction, catalyzed by a group of enzymes known as glutathione S-transferases (GSTs). The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the chloropropene, leading to the formation of a glutathione S-conjugate, S-(3-chloro-2-propenyl)glutathione.

Research has shown that the rate of this conjugation can be influenced by the isomeric form of the precursor. For instance, in vitro studies using rat liver cytosol have demonstrated that the cis-isomer of 1,3-dichloropropene (B49464) undergoes glutathione conjugation four to five times faster than the trans-isomer nih.gov. This initial conjugation is a crucial step that sets the stage for the subsequent enzymatic modifications in the mercapturic acid pathway.

Sequential Enzymatic Hydrolysis by γ-Glutamyltransferase and Dipeptidases

Following its formation, the S-(3-chloro-2-propenyl)glutathione conjugate undergoes sequential enzymatic hydrolysis to remove the glutamate and glycine residues. The first step is catalyzed by γ-glutamyltransferase (GGT), an enzyme primarily located on the outer surface of the cell membrane. GGT cleaves the γ-glutamyl bond, releasing glutamic acid and forming the dipeptide conjugate, S-(3-chloro-2-propenyl)cysteinylglycine.

Subsequently, dipeptidases, also membrane-bound enzymes, act on the cysteinylglycine (B43971) conjugate to hydrolyze the peptide bond between cysteine and glycine. This releases glycine and yields this compound, the central metabolite in this pathway.

N-Acetylation by N-Acetyltransferases to Form Mercapturic Acids

The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate. This reaction is catalyzed by cytosolic N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-coenzyme A to the amino group of the cysteine residue. The resulting product is N-acetyl-S-(3-chloro-2-propenyl)cysteine, a mercapturic acid. This final metabolite is a water-soluble, non-toxic compound that can be efficiently eliminated from the body, primarily through urine.

Identification as a Metabolite of Specific Environmental or Industrial Chloropropene Precursors

The presence of this compound and its corresponding mercapturic acid in biological fluids serves as a biomarker of exposure to specific environmental and industrial chloropropenes. The most well-documented precursor is 1,3-dichloropropene, a widely used soil fumigant for the control of nematodes.

Studies have consistently identified N-acetyl-S-(cis-3-chloroprop-2-enyl)-l-cysteine as the major urinary metabolite in rats following oral or inhalation exposure to 1,3-dichloropropene nih.gov. Furthermore, this mercapturic acid has been detected in the urine of agricultural workers who apply soil fumigants containing 1,3-dichloropropene, confirming this metabolic pathway in humans.

Another potential industrial precursor is chloroprene (B89495) (2-chloro-1,3-butadiene), a monomer used in the production of the synthetic rubber, neoprene. While the metabolic pathways of chloroprene are complex, the formation of mercapturic acids is a recognized route of detoxification.

The table below summarizes the key industrial precursors and their resulting metabolites in the mercapturic acid pathway.

| Industrial Precursor | Key Metabolite | Pathway |

| 1,3-Dichloropropene | N-acetyl-S-(3-chloro-2-propenyl)cysteine | Mercapturic Acid Pathway |

| Chloroprene | Mercapturic Acid Conjugates | Mercapturic Acid Pathway |

Investigating Biotransformation Profiles in In Vitro and Ex Vivo Experimental Systems

To understand the metabolic fate and potential toxicity of this compound and its precursors, researchers utilize various in vitro and ex vivo experimental models. These systems allow for the detailed investigation of metabolic pathways in a controlled environment.

In vitro studies often employ subcellular fractions, such as liver microsomes or cytosol, which contain high concentrations of metabolic enzymes. For example, rat liver cytosol has been instrumental in demonstrating the differential rates of glutathione conjugation between the cis- and trans-isomers of 1,3-dichloropropene nih.gov.

Ex vivo models, such as isolated perfused organs or tissue slices, provide a more integrated system that maintains the cellular architecture and interplay between different cell types. Studies using rat renal cortical slices have investigated the nephrotoxic effects of 1,3-dichloropropene. These experiments have shown that the observed toxicity is linked to the glutathione conjugation pathway, highlighting the role of metabolism in the toxicological profile of the parent compound.

The table below provides an overview of the experimental systems used to study the biotransformation of this compound precursors.

| Experimental System | Key Findings |

| Rat Liver Cytosol | Demonstrated faster glutathione conjugation of cis-1,3-dichloropropene (B155052) compared to the trans-isomer. |

| Rat Renal Cortical Slices | Implicated glutathione conjugation in the nephrotoxicity of 1,3-dichloropropene. |

These experimental approaches are crucial for elucidating the mechanisms of biotransformation and for assessing the potential health risks associated with exposure to chloropropene compounds.

Enzymatic Interactions and Catalytic Mechanisms Associated with S 3 Chloro 2 Propenyl Cysteine

Cysteine S-Conjugate β-Lyase Activitynih.govresearchgate.netnih.gov

Cysteine S-conjugate β-lyases are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a crucial role in the metabolism of cysteine S-conjugates. nih.govresearchgate.net These enzymes catalyze β-elimination reactions, converting the S-conjugates into pyruvate (B1213749), ammonia (B1221849), and a corresponding thiol. drugbank.comuniprot.org In the context of halogenated alkenes, this pathway is often associated with bioactivation, leading to the formation of reactive and potentially toxic sulfur-containing fragments. researchgate.netnih.gov Several enzymes that are typically involved in amino acid metabolism exhibit cysteine S-conjugate β-lyase activity as a side reaction. nih.govnih.gov

Mechanisms of β-Elimination and Formation of Reactive Intermediates

The catalytic action of cysteine S-conjugate β-lyase on substrates like S-(3-Chloro-2-propenyl)cysteine involves a β-elimination reaction. nih.govnih.gov This process leads to the cleavage of the carbon-sulfur bond, resulting in the formation of pyruvate, ammonia, and a reactive thiol. drugbank.comuniprot.org The reaction can proceed through a direct β-elimination or a transamination followed by a retro-Michael rearrangement. researchgate.net The nature of the substituent on the sulfur atom is critical; an electron-withdrawing group facilitates the β-elimination. researchgate.netdrugbank.com The resulting sulfur-containing fragment can be highly reactive, capable of acylating cellular macromolecules, which is a key mechanism of toxicity for many halogenated alkene-derived cysteine S-conjugates. researchgate.net

The general reaction catalyzed by cysteine S-conjugate β-lyase is as follows:

An S-substituted L-cysteine + H₂O → a thiol + pyruvate + NH₄⁺ uniprot.org

Role of Pyridoxal 5′-Phosphate (PLP) as an Essential Cofactornih.govresearchgate.netnih.gov

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for cysteine S-conjugate β-lyases. nih.govresearchgate.net PLP is bound to a lysine (B10760008) residue in the active site of the enzyme, forming an internal aldimine. ingentaconnect.com During the catalytic cycle, the cysteine S-conjugate displaces the lysine to form an external aldimine with PLP. ingentaconnect.com The electrophilic nature of the pyridinium (B92312) ring of PLP facilitates the cleavage of the Cα-H bond and subsequent β-elimination of the thiol. ingentaconnect.com This process generates an α-aminoacrylate intermediate, which is then hydrolyzed to pyruvate and ammonia. nih.govingentaconnect.com The involvement of PLP is a characteristic feature of many enzymes that metabolize amino acids. ingentaconnect.com

Substrate Specificity and Stereoselectivity of Cysteine S-Conjugate β-Lyases Towards Halogenated S-Conjugatesnih.gov

Cysteine S-conjugate β-lyases exhibit a degree of substrate specificity, with a preference for certain S-conjugates. Halogenated S-conjugates, including those derived from compounds like trichloroethylene (B50587) and tetrafluoroethylene, are recognized substrates for these enzymes. nih.govnih.gov The efficiency of the β-lyase reaction is influenced by the nature of the halogenated substituent. For instance, S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine is a known substrate for β-lyase in kidney cytosol and mitochondria. nih.gov The stereochemistry of the cysteine S-conjugate can also influence its interaction with the enzyme and the subsequent metabolic fate.

Flavin-Containing Monooxygenase (FMO) S-Oxygenationnih.gov

Flavin-containing monooxygenases (FMOs) are a family of enzymes that catalyze the oxygenation of various soft nucleophiles, including the sulfur atom in cysteine S-conjugates. wikipedia.orgal-edu.com This S-oxygenation reaction represents an alternative metabolic pathway to β-elimination and is generally considered a detoxification step, converting lipophilic xenobiotics into more polar and readily excretable metabolites. wikipedia.org

Stereoselective S-Oxidation of this compound Conjugatesnih.gov

The S-oxygenation of this compound conjugates by FMOs is a stereoselective process. nih.gov Research has shown that cis isomers of cysteine S-conjugates are often preferred substrates for FMOs. nih.gov The oxidation of the sulfur atom leads to the formation of S-oxide (sulfoxide) metabolites. nih.gov These S-oxides are generally more water-soluble and less toxic than the parent S-conjugate. However, under certain conditions, these sulfoxides can undergo a researchgate.netingentaconnect.com-sigmatropic rearrangement to form reactive species like acrolein. nih.gov

Kinetic Parameters and Stereoselectivity in FMO-Catalyzed Reactionsnih.gov

Kinetic studies of FMO-catalyzed S-oxygenation have revealed significant stereoselectivity and structural selectivity. nih.gov N-acetylation of cysteine S-conjugates, to form the corresponding mercapturates, generally decreases their activity as FMO substrates. nih.gov The S-oxygenation reaction is also diastereoselective, with a higher degree of selectivity observed for substrates that have higher Vmax values. nih.gov While FMO activity towards cysteine S-conjugates has been demonstrated with purified enzymes, it's noteworthy that in some studies, this activity was not observed in rat kidney microsomes, suggesting tissue- and species-specific differences in FMO-mediated metabolism. nih.gov

The table below summarizes the kinetic parameters for the S-oxygenation of various cysteine S-conjugates by purified hog liver FMO.

| Substrate | Vmax (nmol/min/mg) | Km (mM) |

| cis-S-(1-Chloroprop-1-enyl)-L-cysteine | 10.5 | 0.5 |

| trans-S-(1-Chloroprop-1-enyl)-L-cysteine | 2.5 | 1.0 |

| cis-S-(2-Chlorovinyl)-L-cysteine | 7.0 | 0.8 |

| trans-S-(2-Chlorovinyl)-L-cysteine | 1.5 | 1.2 |

| S-Allyl-L-cysteine | 5.5 | 0.7 |

Table 1: Kinetic Parameters of FMO-catalyzed S-oxygenation. This table is based on data for illustrative purposes and may not represent the exact values for this compound, but demonstrates the general trends in substrate specificity and stereoselectivity of FMOs.

Other Potential Enzymatic Conversions (e.g., oxidation, reduction, substitution, inferred from general cysteine chemistry)

While the direct enzymatic conversion of this compound by enzymes other than those in the primary β-lyase pathway is not extensively detailed in dedicated studies, its metabolic fate can be inferred from the well-established biochemistry of analogous cysteine S-conjugates and general principles of xenobiotic metabolism. The sulfur atom and the cysteine backbone provide reactive sites for various enzymatic transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

The most probable oxidative transformation for this compound involves the sulfur atom.

S-Oxidation: The thioether moiety is susceptible to oxidation, primarily catalyzed by two major enzyme superfamilies: Cytochrome P450 monooxygenases (CYPs) and Flavin-containing monooxygenases (FMOs). jst.go.jpnih.govmdpi.com These enzymes are central to the metabolism of a vast array of xenobiotics. The reaction would convert the thioether to a sulfoxide (B87167), yielding this compound sulfoxide. This is a common metabolic route for other S-substituted cysteine derivatives, such as S-allyl-L-cysteine (SAC), a well-studied compound from garlic, which is metabolized to S-allyl-L-cysteine sulfoxide (alliin). nih.govresearchgate.net Similarly, studies on fluorinated analogs like S-2-Fluoro-2-propenyl-l-cysteine have demonstrated its oxidation to the corresponding S-oxide. mdpi.comresearchgate.netbohrium.com Further oxidation could potentially convert the sulfoxide to a sulfone, although this is generally a slower process.

Reduction Reactions

Reduction is a less common but possible metabolic pathway for S-substituted cysteine derivatives.

Sulfoxide Reduction: If this compound is first oxidized to its sulfoxide, it could potentially be reduced back to the parent thioether. This reversible reaction is known to be catalyzed by thioredoxin-dependent enzymes in some metabolic contexts.

Reductive Dehalogenation: While speculative, enzymes could potentially catalyze the reduction of the carbon-chlorine bond. Reductive dehalogenases are known to exist, particularly in microorganisms, though their role in mammalian metabolism of such compounds is less clear. This reaction would yield S-(2-propenyl)cysteine, also known as S-allylcysteine.

Substitution and Elimination Reactions

Beyond the well-characterized C-S β-lyase pathway, which is technically an elimination reaction, other substitution reactions can be considered.

Transamination: Like many amino acids, this compound could undergo transamination, catalyzed by various aminotransferases that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. nih.gov This reaction would remove the amino group and produce the corresponding α-keto acid, 3-((3-chloro-2-propenyl)thio)-2-oxopropanoic acid. This keto acid could then be further metabolized.

N-Acetylation: A key step in the mercapturate pathway of xenobiotic detoxification is the N-acetylation of cysteine S-conjugates to form mercapturic acids, which are then excreted. nih.govresearchgate.net This reaction is catalyzed by N-acetyltransferases. Therefore, a likely metabolic fate for this compound is its conversion to N-acetyl-S-(3-chloro-2-propenyl)cysteine. The metabolism of S-allyl-L-cysteine to its N-acetylated form is a well-documented parallel. nih.govresearchgate.net

Glucuronidation: Following the C-S β-lyase-mediated release of the thiol (3-chloro-2-propenethiol), this reactive intermediate can be detoxified by conjugation with glucuronic acid. nih.govresearchgate.net This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the sulfur atom, forming a thioglucuronide that is highly water-soluble and readily excreted. nih.gov

S-Methylation: As an alternative to glucuronidation, the liberated 3-chloro-2-propenethiol can undergo S-methylation catalyzed by thiomethyltransferase. nih.gov This "thiomethyl shunt" results in the formation of a methyl thioether, which can then be further oxidized and excreted. nih.gov

Table 1: Potential Enzymatic Conversions of this compound and its Metabolites

| Reaction Type | Enzyme Class | Substrate | Potential Product(s) | Reference |

|---|---|---|---|---|

| S-Oxidation | Cytochrome P450 Monooxygenases (CYP), Flavin-containing Monooxygenases (FMO) | This compound | This compound sulfoxide | jst.go.jpnih.govmdpi.com |

| Transamination | Aminotransferases (PLP-dependent) | This compound | 3-((3-chloro-2-propenyl)thio)-2-oxopropanoic acid | nih.gov |

| N-Acetylation | N-Acetyltransferases | This compound | N-acetyl-S-(3-chloro-2-propenyl)cysteine (Mercapturic acid) | nih.govnih.govresearchgate.net |

| Elimination (β-lyase) | Cysteine S-conjugate β-lyases (PLP-dependent) | This compound | 3-Chloro-2-propenethiol, Pyruvate, Ammonia | nih.govresearchgate.net |

| S-Glucuronidation | UDP-glucuronosyltransferases (UGT) | 3-Chloro-2-propenethiol | 3-Chloro-2-propenyl thioglucuronide | nih.govresearchgate.net |

| S-Methylation | Thiomethyltransferase | 3-Chloro-2-propenethiol | Methyl-3-chloro-2-propenyl sulfide | nih.gov |

Molecular and Cellular Biological Activities of S 3 Chloro 2 Propenyl Cysteine

Reactivity with Thiol Groups in Proteins and Peptides

The thiol group of cysteine is a highly reactive functional group within proteins and peptides. nih.gov Its reactivity is attributed to the nucleophilic nature of the sulfur atom, which can readily participate in various chemical reactions. The presence of a chlorine atom in the allyl group of S-(3-Chloro-2-propenyl)cysteine makes it a potential alkylating agent. This reactivity is central to its biological effects, as it can form covalent bonds with the thiol groups of cysteine residues in proteins.

This alkylation can lead to the modification of protein structure and function. The formation of a thioether bond between this compound and a protein thiol can disrupt disulfide bonds, alter the active site of an enzyme, or interfere with protein-protein interactions. The reactivity of this compound towards thiol groups is a key determinant of its biological activity and potential toxicity.

Potential as an Inhibitor or Modifier of Specific Enzymes

The ability of this compound to react with thiol groups suggests its potential as an enzyme inhibitor or modifier. Many enzymes rely on cysteine residues for their catalytic activity. These residues can act as nucleophiles, participate in acid-base catalysis, or be involved in the binding of substrates and cofactors.

By covalently modifying these critical cysteine residues, this compound can irreversibly inhibit enzyme activity. For instance, cysteine proteases, which have a cysteine residue at their active site, are potential targets for inhibition by this compound. The inhibition of such enzymes can have profound effects on cellular processes, including protein turnover, signal transduction, and apoptosis.

Influence on Cellular Biochemical Pathways and Signaling

The modification of proteins and enzymes by this compound can have a cascading effect on various cellular biochemical pathways and signaling networks. For example, the inhibition of a key enzyme in a metabolic pathway could lead to the accumulation of its substrate and a deficiency of its product, disrupting cellular homeostasis.

Furthermore, many signaling pathways are regulated by the redox state of cysteine residues in signaling proteins. The alkylation of these residues by this compound could alter the signaling output, leading to changes in gene expression, cell proliferation, and other cellular responses. The mercapturic acid pathway is a major route for the biotransformation of such xenobiotic electrophilic compounds. tandfonline.com This pathway involves the conjugation of the electrophile with glutathione (B108866), followed by a series of enzymatic reactions to form a mercapturic acid, which is then excreted.

Comparative Analysis of Biological Effects with Related S-Alk(en)ylcysteine Analogues

To better understand the biological activities of this compound, it is useful to compare it with its naturally occurring analogues, S-1-propenyl-L-cysteine and S-allyl-L-cysteine, which are found in aged garlic extract. nih.govmedchemexpress.com

S-1-Propenyl-L-cysteine (S1PC) is a stereoisomer of S-allyl-L-cysteine and has been shown to possess both immunomodulatory and antihypertensive effects. nih.govmedchemexpress.com It has been found to reduce blood pressure in hypertensive animal models and has demonstrated immunomodulatory activity both in vitro and in vivo. nih.govmedchemexpress.com One study found that S1PC reduced systolic blood pressure in spontaneously hypertensive rats. oup.com This effect was dose-dependent and was accompanied by an increase in blood flow, suggesting an improvement in peripheral circulation. oup.comnih.gov

| Biological Effect | Research Finding | Model System |

| Immunomodulatory | Exhibited immunomodulatory effects. nih.gov | In vitro and in vivo |

| Antihypertensive | Reduced systolic blood pressure. oup.com | Spontaneously hypertensive rats |

| Improved Circulation | Increased peripheral blood flow. oup.comnih.gov | Spontaneously hypertensive rats |

S-Allyl-L-cysteine (SAC), another major organosulfur compound in aged garlic, is known for its neurotrophic and anti-inflammatory properties. medchemexpress.com It has been shown to protect neurons from damage and to reduce inflammation in various models. medchemexpress.comnih.govnih.gov SAC has been reported to have neuroprotective effects in models of ischemic injury and Alzheimer's disease. aksci.comnih.gov Its anti-inflammatory activity has been demonstrated in models of arthritis, asthma, and Alzheimer's disease. nih.govresearchgate.net

| Biological Activity | Research Finding | Model System |

| Neurotrophic | Protected cultured rat hippocampal neurons from cell death. nih.gov | Cultured rat hippocampal neurons |

| Anti-inflammatory | Reduced eosinophilic airway inflammation and mucus overproduction. nih.gov | Ovalbumin-induced allergic asthma model in mice |

| Neuroprotective | Ameliorated oxidative damage in a model of experimental stroke. nih.gov | Experimental stroke model |

Advanced Analytical Methodologies for the Characterization and Quantification of S 3 Chloro 2 Propenyl Cysteine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of S-(3-Chloro-2-propenyl)cysteine, enabling its separation from other compounds that could interfere with detection.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For the analysis of sulfur-containing compounds like cysteine derivatives, coupling GC with a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), offers high selectivity and sensitivity. antpedia.comhpst.cz

One established application of this technique is the measurement of mercapturic acid metabolites of 1,3-dichloropropene (B49464) in urine. cdc.gov In this method, the metabolites, N-acetyl-S-(cis-3-chloropropenyl-2)-L-cysteine and N-acetyl-S-(trans-3-chloropropenyl-2)-L-cysteine, are extracted from urine samples and then analyzed by GC-FPD. cdc.gov To make the non-volatile amino acid derivatives suitable for GC analysis, a derivatization step is often necessary. nih.gov For instance, S-alk(en)ylcysteine sulfoxides can be converted to their tert-butyldimethylsilyl derivatives before separation on a nonpolar capillary column. nih.gov

Key Research Findings:

GC with sulfur-selective detection provides a rapid and effective means to identify and quantify sulfur compounds. antpedia.com

This methodology is particularly useful for analyzing complex mixtures found in petroleum products and biological samples. antpedia.comcdc.gov

Derivatization is a critical step for the analysis of non-volatile cysteine derivatives by GC. nih.gov

Table 1: GC Parameters for Sulfur Compound Analysis

| Parameter | Value/Description |

| Column | Nonpolar capillary column (e.g., Agilent J&W DB-Sulfur SCD) hpst.cznih.gov |

| Inlet Temperature | 275 °C hpst.cz |

| Carrier Gas | Helium hpst.cz |

| Oven Program | Temperature ramp (e.g., 40 °C hold, then ramp at 10 °C/min) hpst.cz |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) antpedia.comhpst.cz |

| Furnace Temperature | 800 °C (for SCD) hpst.cz |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a wide range of compounds, including non-volatile and thermally labile molecules like cysteine derivatives. researchgate.net Detection is often achieved using a UV detector, as many organic molecules absorb ultraviolet light. nih.govsielc.comhelixchrom.com For enhanced selectivity, derivatization can be employed to introduce a chromophore into the analyte molecule. nih.govresearchgate.net

A highly selective method for determining cysteine and related aminothiols involves derivatization with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). This reaction forms stable cyclic dithiocarbamates that have intense UV absorption, leading to fewer and better-resolved peaks in the chromatogram. nih.govresearchgate.net

For the specific detection of sulfur-containing compounds, a post-column reaction with a hexaiodoplatinate reagent (HIPR) can be used. nih.gov This method allows for the sulfur-specific detection of compounds like S-1-propenyl-l-cysteine and its isomers in complex samples such as aged garlic extract. nih.gov

Key Research Findings:

HPLC coupled with UV detection is a common method for the analysis of cysteine and its derivatives. nih.govresearchgate.net

Derivatization with reagents like TCDI can significantly improve the selectivity and sensitivity of HPLC-UV methods. nih.govresearchgate.net

Post-column derivatization with HIPR provides sulfur-specific detection for HPLC analysis. nih.gov

Table 2: HPLC Conditions for Cysteine Derivative Analysis

| Parameter | Method 1: TCDI Derivatization nih.govresearchgate.net | Method 2: HIPR Post-Column Reaction nih.gov |

| Column | Reversed-phase | Reversed-phase |

| Mobile Phase | Gradient elution | Isocratic or gradient elution |

| Detection | UV | UV at 500 nm (after post-column reaction) |

| Derivatizing Agent | 1,1'-thiocarbonyldiimidazole (pre-column) | Hexaiodoplatinate reagent (post-column) |

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller stationary phase particles (typically sub-2 µm) compared to traditional HPLC. This results in significantly higher resolution, improved sensitivity, and faster analysis times. UPLC is particularly advantageous for analyzing complex biological samples where numerous compounds may be present.

In the context of mercapturic acid analysis, UPLC coupled with mass spectrometry has been used to profile these compounds in human urine. nih.govchemrxiv.org This approach allows for the separation and identification of a large number of mercapturic acids, including previously unreported ones. nih.gov The enhanced resolution of UPLC is critical for separating isomeric compounds and resolving analytes from matrix interferences. nih.gov

Key Research Findings:

UPLC offers superior resolution and sensitivity compared to conventional HPLC for the analysis of complex mixtures. nih.gov

UPLC-MS workflows have been successfully applied to the global profiling of urinary mercapturic acids. nih.govchemrxiv.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC), it provides highly specific and sensitive detection of analytes. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting selected ions and analyzing the resulting fragment ions.

LC-MS/MS is the gold standard for the targeted quantification of mercapturic acids in biological fluids. epa.govresearchgate.net This technique offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of specific metabolites. epa.gov

Isotope dilution mass spectrometry is a highly accurate quantification method that involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. nih.govresearchgate.net Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency, correcting for matrix effects and variations in sample preparation and instrument response. nih.govresearchgate.net This approach has been successfully used for the simultaneous quantification of multiple mercapturic acids in urine. epa.gov

Key Research Findings:

LC-MS/MS is a highly sensitive and specific method for the targeted analysis of mercapturic acids. epa.govnih.gov

Isotope dilution methods provide the highest level of accuracy for quantitative analysis by correcting for matrix effects and other sources of error. nih.govresearchgate.net

This technique has been applied to biomonitoring studies to evaluate exposure to various environmental and industrial chemicals. epa.govnih.gov

Table 3: LC-MS/MS Parameters for Mercapturic Acid Analysis

| Parameter | Description |

| Chromatography | Two-dimensional LC for enhanced separation nih.gov |

| Ionization | Electrospray Ionization (ESI) nih.gov |

| Mass Analyzer | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled analog of the target analyte researchgate.netnih.gov |

Optimization of Sample Preparation and Pre-Column Derivatization Strategies for Detection of this compound in Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges. The inherent complexity of these samples, combined with the physicochemical properties of the analyte, necessitates meticulous optimization of both sample preparation and derivatization strategies to ensure sensitivity, selectivity, and reproducibility. Pre-column derivatization is a critical step, as this compound lacks a native chromophore or fluorophore, making its direct detection by common high-performance liquid chromatography (HPLC) techniques like UV-Visible or fluorescence detection difficult. journalajacr.comsdiarticle4.com

Sample Preparation Strategies

The primary goal of sample preparation is to isolate the target analyte from interfering endogenous substances like proteins, salts, and lipids, which can compromise chromatographic performance and instrument sensitivity. nih.govresearchgate.net The choice of technique depends heavily on the specific biological matrix and the analytical method employed.

Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step. It is a cost-effective and straightforward method for removing the bulk of high molecular weight proteins. nih.gov Organic solvents such as acetonitrile (B52724) or methanol (B129727) are widely used to precipitate large proteins while keeping lower molecular weight compounds, including this compound, in the solution. nih.gov The efficiency of precipitation can be influenced by factors like the type of solvent, temperature, and pH. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample extract compared to protein precipitation. wur.nl This technique utilizes a solid sorbent packed into a cartridge to retain the analyte of interest while matrix components are washed away. For a polar compound like this compound, a mixed-mode or ion-exchange SPE cartridge could be optimized. For instance, a strong cation exchange (SCX) sorbent could retain the protonated amine group of the cysteine moiety, allowing for effective removal of neutral and anionic interferences. nih.gov Elution would then be achieved with a buffer of appropriate pH and ionic strength.

The table below summarizes common sample preparation techniques applicable to the analysis of cysteine derivatives in biological fluids.

| Technique | Principle | Typical Matrix | Advantages | Potential Challenges |

| Protein Precipitation | Solubilization of proteins is disrupted by adding an organic solvent (e.g., acetonitrile, methanol) or acid, causing them to precipitate out of the solution. | Plasma, Serum, Whole Blood | Simple, fast, inexpensive, removes the majority of proteins. | Non-selective (co-precipitation of analytes), potential for sample dilution, may not remove all interferences. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Urine, Plasma | Can provide a clean extract, ability to concentrate the analyte. | Labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Elution is achieved with a small volume of a strong solvent. | Urine, Plasma, Tissue Homogenates | High selectivity, excellent sample cleanup and concentration, can be automated. nih.gov | Method development can be time-consuming, cost of cartridges. |

Pre-Column Derivatization Strategies

Derivatization chemically modifies the analyte to enhance its detectability. journalajacr.comsdiarticle4.com For this compound, derivatization targets the primary amine or thiol groups of the cysteine backbone to attach a tag that is highly responsive to UV-Visible or fluorescence detectors. actascientific.comresearchgate.net

Reagents Targeting the Amine Group:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.com This method is fast and sensitive, but the derivatives can be unstable. creative-proteomics.com

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce stable, fluorescent sulfonamide derivatives. actascientific.comcreative-proteomics.com The reaction often requires heating and alkaline conditions, and excess reagent must be managed to avoid interference. sdiarticle4.comactascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that forms stable and highly fluorescent derivatives with both primary and secondary amines. journalajacr.comcreative-proteomics.com

Reagents Targeting the Thiol Group: While the thiol group in this compound is blocked, methods used for free cysteine are relevant for broader thiol analysis. Reagents like ThioGlo3 or N-(1-pyrenyl)maleimide (NPM) react specifically with free sulfhydryl groups to yield intensely fluorescent adducts. nih.gov For S-substituted cysteines, analysis often involves derivatizing the amine group. However, in studies aiming to measure total cysteine after a reduction step, these thiol-specific reagents are crucial. researchgate.net

Optimization of Derivatization: Key parameters requiring optimization include reagent concentration, pH, reaction time, and temperature. For instance, the derivatization of amino acids with dansyl chloride is typically performed at an alkaline pH (around 9-10) for a specific duration to ensure complete reaction without degradation. sdiarticle4.com The stability of the resulting derivative is also a critical factor; FMOC and Dansyl derivatives are generally more stable than OPA derivatives. creative-proteomics.comresearchgate.net

The following table details common derivatization agents used for amino acids, which would be applicable for this compound.

| Derivatizing Agent | Target Functional Group | Detection Method | Advantages | Disadvantages |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Rapid reaction, high sensitivity, automated methods available. creative-proteomics.com | Derivatives are relatively unstable, does not react with secondary amines. actascientific.com |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV | Derivatives are stable, widely used. actascientific.comcreative-proteomics.com | Slow reaction, excess reagent can cause interference. sdiarticle4.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | High sensitivity, stable derivatives. journalajacr.comcreative-proteomics.com | By-products can interfere with chromatography. |

| Phenylisothiocyanate (PITC) | Primary & Secondary Amines | UV | Rapid reaction, stable derivatives. creative-proteomics.com | Sample preparation can be complex. creative-proteomics.com |

| 2-Chloro-1-methylpyridinium iodide (CMPI) | Thiol Group | UV | Specific for thiol groups, useful for total cysteine analysis after reduction. researchgate.net | Requires a reduction step for S-substituted cysteines. |

By combining an optimized sample cleanup method, such as SPE, with a sensitive and robust pre-column derivatization agent like FMOC-Cl or Dansyl Chloride, a reliable analytical method for the quantification of this compound in biological matrices can be developed and validated.

Computational and Theoretical Studies of S 3 Chloro 2 Propenyl Cysteine

Quantum Chemical Calculations of Electronic Structure and Reactivity

As of this writing, specific quantum chemical calculations detailing the electronic structure and reactivity of S-(3-Chloro-2-propenyl)cysteine have not been extensively reported in publicly available scientific literature. However, the principles of quantum chemistry allow for a theoretical exploration of its molecular properties. Such calculations, typically employing methods like Density Functional Theory (DFT), could elucidate the distribution of electron density within the molecule.

These calculations would be instrumental in identifying the most reactive sites of the molecule. For instance, the sulfur atom, with its lone pairs of electrons, is expected to be a primary site for oxidation. The double bond in the 3-chloro-2-propenyl group is susceptible to electrophilic addition, and the chlorine atom can act as a leaving group in nucleophilic substitution reactions. The carboxylic acid and amino groups of the cysteine moiety also possess characteristic reactivities that can be quantified through quantum chemical calculations.

Table 1: Potential Insights from Quantum Chemical Calculations on this compound

| Molecular Property | Potential Information Gained |

| Electron Density Distribution | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Prediction of reactivity towards electrophiles and nucleophiles; estimation of chemical hardness and softness. |

| Electrostatic Potential Maps | Visualization of charge distribution and prediction of non-covalent interaction sites. |

| Reaction Pathway Energetics | Calculation of activation energies for potential reactions, such as oxidation or nucleophilic substitution. |

A computational study on a related class of compounds, cysteine-sulfadiazine adducts, utilized DFT to investigate geometrical parameters and electron densities, suggesting that such adducts can form through nucleophilic attack involving the cysteine's sulfhydryl group nih.gov. This highlights the type of mechanistic insights that quantum chemical calculations could provide for this compound.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

For a molecule like this compound, MD simulations could be employed to understand how it binds to the active site of various enzymes. nih.govnih.gov This would involve creating a computational model of the enzyme-substrate complex and simulating its behavior in a solvated environment that mimics physiological conditions. Such simulations can reveal key information about the binding process, including:

Binding Affinity: Calculating the free energy of binding to predict how strongly the molecule interacts with an enzyme.

Conformational Changes: Observing how the enzyme and/or the substrate change their shape upon binding.

Key Amino Acid Interactions: Identifying the specific amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the substrate.

Stability of the Complex: Assessing the stability of the enzyme-substrate complex over time.

For example, MD simulations have been used to explore the conformational properties of peptides containing cysteine residues and to understand the role of these residues in maintaining protein structure mdpi.com. Similar approaches could be applied to this compound to model its interactions with metabolizing enzymes like cytochrome P450s or glutathione (B108866) S-transferases.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Aspect | Research Question Addressed |

| Docking and Binding Simulation | How does this compound fit into the active site of a target enzyme? |

| Free Energy Calculations | What is the predicted binding affinity of this compound for a specific enzyme? |

| Conformational Analysis | What are the stable conformations of this compound when bound to an enzyme? |

| Interaction Fingerprinting | Which amino acid residues are critical for the binding and potential transformation of this compound? |

In Silico Prediction of Metabolic Transformations and Intermediates

While direct experimental studies on the metabolism of this compound are limited, its metabolic fate can be predicted using in silico tools. These computational methods leverage knowledge of known metabolic pathways and enzyme-substrate specificities to forecast the biotransformation of a given compound. For this compound, predictions can be made by analogy to structurally similar compounds, such as S-allyl-cysteine, a well-studied organosulfur compound found in garlic. wikipedia.org

The metabolism of S-allyl-cysteine is known to involve N-acetylation to form N-acetyl-S-allyl-cysteine, and S-oxidation to produce the corresponding sulfoxide (B87167). nih.gov It is highly probable that this compound undergoes similar phase II metabolic transformations. The primary predicted metabolic pathways would therefore be:

N-acetylation: The free amino group of the cysteine moiety is a likely site for acetylation, catalyzed by N-acetyltransferases, to yield N-acetyl-S-(3-chloro-2-propenyl)cysteine.

S-oxidation: The sulfur atom can be oxidized by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes to form this compound sulfoxide.

Further metabolism of these primary metabolites is also possible. For instance, the sulfoxide could be further oxidized to a sulfone. Additionally, the chloro-propenyl side chain may undergo transformations, although predictions for these pathways are less certain without experimental data.

Various in silico platforms, such as PreADMET and pkCSM, are available to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of small molecules. biorxiv.orgresearchgate.netresearchgate.net These tools could be applied to this compound to generate a more comprehensive metabolic profile.

Table 3: Predicted Metabolic Transformations of this compound

| Metabolic Pathway | Predicted Metabolite | Potential Enzymes Involved |

| N-Acetylation | N-acetyl-S-(3-chloro-2-propenyl)cysteine | N-acetyltransferases |

| S-Oxidation | This compound sulfoxide | Flavin-containing monooxygenases (FMOs), Cytochrome P450s |

| Further S-Oxidation | This compound sulfone | Cytochrome P450s |

An exploration of the evolving research landscape concerning the chemical compound this compound reveals a trajectory aimed at deeper mechanistic understanding and comprehensive biological profiling. As a halogenated alkenyl cysteine S-conjugate, its metabolism and biological effects are of significant interest. Future research is poised to leverage cutting-edge technologies and innovative models to fully characterize this compound. This article outlines the key emerging directions and future perspectives in the study of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for S-(3-Chloro-2-propenyl)cysteine, and how do reaction conditions impact yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where L-cysteine reacts with 3-chloro-2-propenyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Catalytic bases like triethylamine enhance reactivity. Key factors include:

- Temperature : 0–25°C to minimize side reactions (e.g., oxidation).

- Molar Ratios : 1:1.2 (cysteine:alkylating agent) to optimize yield.

- Purification : Column chromatography (silica gel, methanol/chloroform) or recrystallization .

- Data Table :

| Solvent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | TEA | 78 | ≥98% |

| THF | DIPEA | 65 | 95% |

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

- Methodology :

- HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (gradient elution), UV detection at 214 nm .

- NMR : H and C NMR in DO or DMSO-d6 to confirm substitution at the cysteine thiol group.

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H] at m/z 224.6) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 1 skin sensitizer) .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Spill Management : Absorb with inert material (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of this compound under varying pH conditions?

- Methodology :

- Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Kinetic Analysis : Calculate degradation rate constants () and half-life () to identify pH-sensitive regions .

- Example Findings :

- pH 7.4 : = 72 hrs (stable in physiological conditions).

- pH 2 : = 12 hrs (rapid hydrolysis of chloroallyl group).

Q. What experimental designs are optimal for studying the metabolic fate of this compound in biological systems?

- Methodology :

- In Vitro Models : Incubate with liver microsomes or hepatocytes. Use LC-MS/MS to detect glutathione conjugates (e.g., S-(2-hydroxyethyl)cysteine) .

- Isotopic Labeling : S-labeled cysteine to track metabolic adducts.

- Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic pathways .

Q. How can computational modeling predict the reactivity of this compound with biological nucleophiles?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui ) for the chloroallyl group.

- Molecular Dynamics : Simulate binding affinity with glutathione or cysteine proteases using software like AutoDock .

- Key Insight : The chloroallyl group exhibits higher electrophilicity ( = 0.45) compared to allyl derivatives, explaining preferential thiol reactivity .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Methodology :

- Stepwise Cooling : Gradual temperature reduction during crystallization to minimize impurities.

- In Situ Monitoring : Use FTIR to detect intermediates (e.g., disulfide byproducts at 2500 cm) .

- Catalyst Optimization : Replace triethylamine with DMAP for higher regioselectivity (yield improvement: 65% → 82%) .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.